2-Methylpyrazolo[1,5-a]pyrimidin-5-amine chemical properties
2-Methylpyrazolo[1,5-a]pyrimidin-5-amine chemical properties
Executive Summary
In contemporary medicinal chemistry, identifying a structural core that offers both target affinity and synthetic versatility is the bottleneck of drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged chemotype" in the design of ATP-competitive protein kinase inhibitors (PKIs)[1].
Specifically, 2-methylpyrazolo[1,5-a]pyrimidin-5-amine (and its closely related halogenated precursors) serves as an optimal building block. The bicyclic system functions as an excellent bioisostere for the purine ring of ATP, allowing for high-affinity binding to the kinase hinge region[2]. The 2-methyl group provides tunable lipophilicity and steric anchoring in the hydrophobic pocket, while the 5-amine acts as a critical synthetic vector for downstream derivatization—enabling medicinal chemists to synthesize potent inhibitors for targets such as Tropomyosin receptor kinase (TRK)[3], Apoptosis Signal-Regulating Kinase 1 (ASK1)[4], and Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4)[5].
This whitepaper provides an in-depth analysis of the chemical properties, synthetic workflows, Structure-Activity Relationship (SAR) causality, and validated bench protocols for leveraging 2-methylpyrazolo[1,5-a]pyrimidin-5-amine in kinase drug discovery.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical constraints of the building block is essential for predicting the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine |
| CAS Registry Number | 1190045-39-6[6] |
| Molecular Formula | |
| Molecular Weight | 148.17 g/mol [6] |
| SMILES String | CC1=NN2C=CC(N)=NC2=C1[6] |
| Key Precursor CAS | 1189852-05-8 (7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine) |
SAR Causality Check: Heteroaromatic amines like the 5-amine on this scaffold exhibit significantly lower nucleophilicity compared to aliphatic amines. This occurs because the lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyrimidine ring. Recognizing this causality is critical; standard mild amidation conditions will often fail, requiring highly active coupling reagents (e.g., HATU) or elevated temperatures[7].
Primary Synthesis Workflow
The canonical synthesis of the 2-methylpyrazolo[1,5-a]pyrimidin-5-amine core relies on a Nucleophilic Aromatic Substitution (
Nucleophilic aromatic substitution (SNAr) synthesis of 2-methylpyrazolo[1,5-a]pyrimidin-5-amine.
Protocol 1: S_NAr Amination to Yield the Scaffold Core
Reference: European Patent EP 2922840 B1[5]
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Reagent Preparation: Charge a heavy-walled pressure vessel with 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (e.g., 1.6 g, 7.55 mmol).
-
Solvent/Nucleophile Addition: Suspend the starting material in a vast stoichiometric excess of methanolic ammonia (approx. 32 mL, 224 mmol,
solution).-
Causality Insight: The massive excess of ammonia drives the reaction forward and suppresses competitive dimerization or cross-reactivity. The sealed tube prevents the escape of volatile
gas at elevated temperatures.
-
-
Thermal Activation: Seal the tube securely and heat to 100 °C for 16 hours.
-
Workup & Purification: Cool to room temperature carefully before unsealing. Concentrate the reaction mixture in vacuo. Purify the crude residue via flash column chromatography utilizing a mobile phase of 5% Methanol in Chloroform.
Application in Kinase Target Design
The biological utility of this compound stems from its role as an advanced intermediate. Depending on how the 5-amine is substituted, the scaffold can be tailored to entirely different oncogenic or inflammatory pathways[2].
Kinase targeting workflow leveraging the pyrazolo[1,5-a]pyrimidine core for drug discovery.
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TRK Inhibition (Oncology): Substitutions at the 5-amine position are used to construct macrocyclic or highly substituted spatial arrangements that navigate the mutated ATP-binding pockets of TRK fusion cancers. Inhibitors possessing this nucleus have shown sub-nanomolar target affinity[3].
-
ASK1 Inhibition (Cardiovascular/Renal): Takeda Pharmaceutical's research (e.g., US20110077235A1) utilizes this scaffold, specifically methyl 4-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-ylcarbamoyl)benzoate derivatives, relying on the 5-amine to form a stable urea or amide linker[4].
-
IRAK-4 Inhibition (Immunology): Hinge-binding requires tight hydrogen bond networks. Vertex's library[5] leverages the bicyclic nitrogens to accept hydrogen bonds from the kinase hinge region, while the amidation of the 5-position extends the molecule into the solvent-exposed channel, increasing selectivity.
Standard Operating Protocol: Derivatization via Amidation
Because 2-methylpyrazolo[1,5-a]pyrimidin-5-amine contains a deactivated heteroaromatic amine, standard EDC/NHS coupling is generally inefficient. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) coupled with a sterically hindered base like DIPEA.
Protocol 2: High-Efficiency Amidation for Inhibitor Library Generation
-
Activation of Carboxylic Acid:
-
In an oven-dried flask under
atmosphere, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF ( ). -
Add HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Causality: The DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive HOAt ester. Wait 15 minutes to ensure complete activation before proceeding.
-
-
Coupling the Scaffold:
-
Add 2-methylpyrazolo[1,5-a]pyrimidin-5-amine (1.0 eq) to the activated mixture.
-
Heat the reaction to 50 °C. Causality: Due to the delocalization of the 5-amine's lone pair, mild heating is required to overcome the activation energy barrier for nucleophilic attack on the HOAt ester.
-
-
Monitoring (Self-Validation):
-
Monitor via LC-MS. The disappearance of the
peak corresponding to the starting amine indicates reaction completion.
-
-
Workup:
-
Quench the reaction with saturated aqueous
. Extract the product using Ethyl Acetate ( ). -
Wash the combined organic layers strictly with
(aq) to remove residual DMF, followed by brine. Dry over anhydrous .
-
Conclusion
The 2-methylpyrazolo[1,5-a]pyrimidin-5-amine molecule is far more than a simple heterocyclic building block; it is an engineered node for accessing the ATP-binding pocket of various disease-linked kinases. By understanding the thermodynamic requirement for S_NAr in its synthesis[5], and the necessary forceful conditions needed for its derivatization due to electronic delocalization, drug discovery teams can streamline the generation of diverse target-specific screening libraries[7].
References
-
European Patent EP 2922840 B1: BICYCLIC HETEROCYCLE SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS KINASE MODULATORS. Vertex Pharmaceuticals.5
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PubMed / Eur J Med Chem (2025): Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors. 1
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PMC / Michigan Tech (2025): Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.2
-
ChemScene: 1190045-39-6 | 2-Methylpyrazolo[1,5-a]pyrimidin-5-amine Product Data.6
-
MDPI (2024): Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. 3
-
Molbase / MolAid: methyl 4-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-ylcarbamoyl)benzoate and ASK1 Inhibitors. 4
-
Molbase: 7-chloro-2-methylpyrazolo[l,5-a]pyrimidin-5-amine (CAS 1189852-05-8) Information.
Sources
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. methyl 4-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-ylcarbamoyl)benzoate - CAS号 1189852-11-6 - 摩熵化学 [molaid.com]
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